molecular formula C13H18N2O B11888122 4-(Indolin-2-ylmethyl)morpholine

4-(Indolin-2-ylmethyl)morpholine

Cat. No.: B11888122
M. Wt: 218.29 g/mol
InChI Key: WZAOQCGQWSZHKQ-UHFFFAOYSA-N
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Description

4-(Indolin-2-ylmethyl)morpholine is a compound that features both an indoline and a morpholine moiety Indoline is a bicyclic structure containing a benzene ring fused to a pyrrole ring, while morpholine is a six-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Indolin-2-ylmethyl)morpholine typically involves the reaction of indoline derivatives with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indoline, followed by nucleophilic substitution with morpholine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Indolin-2-ylmethyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: Reduction reactions can convert the indoline moiety to indoline derivatives with different oxidation states.

    Substitution: Both the indoline and morpholine moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety may yield indole derivatives, while substitution reactions can introduce various functional groups onto the morpholine or indoline rings.

Scientific Research Applications

4-(Indolin-2-ylmethyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Indolin-2-ylmethyl)morpholine involves its interaction with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine itself and its various substituted derivatives.

Uniqueness

4-(Indolin-2-ylmethyl)morpholine is unique due to the combination of the indoline and morpholine moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

4-(2,3-dihydro-1H-indol-2-ylmethyl)morpholine

InChI

InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(14-13)10-15-5-7-16-8-6-15/h1-4,12,14H,5-10H2

InChI Key

WZAOQCGQWSZHKQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2CC3=CC=CC=C3N2

Origin of Product

United States

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